N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide is a chemical compound with the molecular formula C13H20INO2 and a molecular weight of 349.214 g/mol This compound is known for its unique structure, which includes a benzyl group, an ethoxy group, and a quaternary ammonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide typically involves the reaction of N,N-dimethyl-2-oxoethanaminium iodide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-4-methoxy-N,N-dimethyl-4-oxo-1-butanaminium iodide
- N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-1-dodecanaminium iodide
- 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide
Uniqueness
N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
764654-78-6 |
---|---|
Molekularformel |
C13H20INO2 |
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
benzyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-4-16-13(15)11-14(2,3)10-12-8-6-5-7-9-12;/h5-9H,4,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DXAXOILPHWRQJM-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C[N+](C)(C)CC1=CC=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.